Tegadifur - 62987-05-7

Tegadifur

Catalog Number: EVT-255682
CAS Number: 62987-05-7
Molecular Formula: C12H15FN2O4
Molecular Weight: 270.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tegadifur is a fluorine-containing and anti-metabolic drug.
Source and Classification

Tegadifur is derived from 5-fluorouracil, a well-known chemotherapeutic agent. It belongs to the class of antimetabolites, which interfere with DNA and RNA synthesis by mimicking the natural substrates of these processes. This compound is utilized in various formulations, including oral medications, due to its improved pharmacokinetic properties compared to its parent compound.

Synthesis Analysis

The synthesis of Tegadifur involves several key steps:

  1. Starting Materials: The synthesis begins with 5-fluorouracil, which serves as the core structure.
  2. Reagents: Common reagents include triethylamine and dimethylformamide (DMF), which facilitate the reaction under controlled conditions.
  3. Reaction Conditions: The process typically involves adding an aroyl chloride to a mixture containing 5-fluorouracil and triethylamine at low temperatures (ice bath) to prevent premature reactions. After the addition, the mixture is allowed to reach room temperature and react for an extended period (up to 24 hours).
  4. Isolation: Post-reaction, the product is precipitated using ether, filtered, and purified through recrystallization.

This method ensures a high yield and purity of Tegadifur, making it suitable for pharmaceutical applications .

Molecular Structure Analysis

Tegadifur has a complex molecular structure characterized by:

  • Molecular Formula: C11_{11}H12_{12}F2_{2}N2_{2}O2_{2}
  • Molecular Weight: Approximately 236.22 g/mol
  • Structural Features: The structure includes a fluorinated pyrimidine ring similar to that of 5-fluorouracil, with modifications that enhance its stability and bioavailability.

The presence of fluorine atoms contributes to its increased lipophilicity compared to traditional fluoropyrimidines, facilitating better absorption in the gastrointestinal tract .

Chemical Reactions Analysis

Tegadifur undergoes various chemical reactions relevant to its function as an antitumor agent:

  1. Metabolic Activation: In vivo, Tegadifur is converted into 5-fluorouracil by cytochrome P450 enzymes, which then exerts its cytotoxic effects on rapidly dividing cancer cells.
  2. Inhibition Mechanism: The compound inhibits thymidylate synthase, an essential enzyme for DNA synthesis, leading to impaired cell proliferation.
  3. Combination Therapies: Tegadifur is often used in combination with other chemotherapeutic agents like uracil or oxaliplatin to enhance efficacy and reduce resistance .
Mechanism of Action

The mechanism of action of Tegadifur primarily revolves around its ability to mimic uracil:

  • Inhibition of DNA Synthesis: Once converted into 5-fluorouracil in the body, Tegadifur inhibits thymidylate synthase, leading to decreased production of thymidine triphosphate (dTTP), a building block necessary for DNA replication.
  • Cell Cycle Arrest: This inhibition results in cell cycle arrest at the S-phase, preventing cancer cells from dividing and proliferating.
  • Enhanced Selectivity: The modified structure allows for better targeting of tumor cells while minimizing effects on normal cells .
Physical and Chemical Properties Analysis

Tegadifur exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges around 160 °C, indicating a solid state suitable for tablet formulations.

These properties are critical for determining the formulation strategies used in drug development .

Applications

Tegadifur has significant applications in oncology:

  1. Antitumor Therapy: Primarily used for treating colorectal cancer; it can also be effective against other solid tumors.
  2. Combination Chemotherapy: Often used alongside uracil (as in the Tegafur/Uracil combination) to enhance therapeutic outcomes while reducing systemic toxicity.
  3. Research Applications: Investigated for use in various experimental settings aimed at understanding resistance mechanisms in cancer therapy and improving drug delivery systems.
Historical Development & Rationale for Tegadifur Design

Evolution of Fluoropyrimidine-Based Antineoplastic Agents

The development of fluoropyrimidines began with 5-fluorouracil (5-FU), synthesized in 1957 as a uracil analog incorporating fluorine at the C5 position to irreversibly inhibit thymidylate synthase, a key enzyme in DNA synthesis. While 5-FU demonstrated broad antineoplastic activity, its clinical utility was limited by poor oral bioavailability (~28%) and rapid catabolism by dihydropyrimidine dehydrogenase (DPD), which degrades >85% of administered 5-FU [8]. To overcome these limitations, prodrug strategies emerged in the 1970s–1980s. Tegafur (ftorafur), a 5-FU prodrug with a tetrahydrofuryl moiety at N1, was designed for gradual hepatic conversion to 5-FU via cytochrome P450 enzymes. Though tegafur improved oral bioavailability (up to 100%), its clinical efficacy remained suboptimal due to unpredictable 5-FU release rates and dose-limiting neurotoxicity [5] [8].

The next advancement came with UFT, a fixed 4:1 molar ratio combination of uracil and tegafur. Uracil competitively inhibits DPD, prolonging 5-FU’s half-life and increasing tumor-specific 5-FU concentrations by 5–10-fold compared to normal tissues. This biochemical modulation significantly enhanced response rates in gastrointestinal and breast cancers (≥30% in phase II trials) while reducing neurotoxicity [5] [8]. UFT established the proof-of-concept that dual-component fluoropyrimidines could optimize pharmacokinetics and tissue specificity, setting the stage for single-molecule innovations like tegadifur.

Table 1: Evolution of Key Fluoropyrimidine Agents

AgentKey Structural FeaturesMechanistic InnovationClinical Limitations
5-FUFluorine at C5 of uracilDirect TS inhibitionHigh DPD degradation; poor oral bioavailability
Tegafur1-(2-Tetrahydrofuryl)-5-FUHepatic conversion to 5-FUUnpredictable release; neurotoxicity
UFTTegafur + uracil (4:1 molar ratio)DPD inhibition by uracilMulti-component formulation
TegadifurDual tetrahydrofuryl substituentsSelf-sufficient DPD inhibition; unified pharmacokineticsN/A (under investigation)

Structural Optimization from Tegafur to Tegadifur: Rational Drug Design Principles

Tegadifur represents a deliberate structural optimization of tegafur through the integration of a second tetrahydrofuryl moiety. Rational drug design principles guided this innovation:

  • Bioisosteric Replacement: The addition of a tetrahydrofuryl group at the N3 position (replacing hydrogen in tegafur) served as a bioisostere of uracil’s pyrimidine ring. This modification aimed to replicate uracil’s DPD-inhibitory function without requiring a separate coadministered molecule [8]. Computational docking studies confirmed that the second tetrahydrofuryl group occupies the same DPD active site as uracil, with binding affinities (Ki = 0.42 µM) comparable to natural substrates [1].
  • Pharmacokinetic Unification: Unlike UFT—where tegafur and uracil exhibit divergent absorption profiles—tegadifur’s unified structure ensures synchronized absorption and metabolism. In vivo studies in tumor xenografts demonstrated 2.3-fold higher intratumoral 5-FU AUC0-24h compared to equimolar UFT, attributable to coordinated liberation of 5-FU and DPD inhibition [8].
  • Metabolic Stability Optimization: The dual substituents slow hepatic oxidation by CYP2A6, reducing the risk of toxic 5-FU surges. Metabolic studies show tegadifur’s 5-FU release half-life (t½ = 4.8 h) is 40% longer than tegafur’s (t½ = 3.4 h), enabling smoother pharmacokinetics [8].

Synthetic pathways were refined to achieve stereoselective addition of the second tetrahydrofuryl group, avoiding racemic mixtures that could impair DPD inhibition. Late-stage palladium-catalyzed coupling ensured >98% enantiomeric purity of the active (R,R)-isomer [1].

Comparative Analysis of Dual vs. Single Tetrahydrofuryl Substituent Configurations

The dual tetrahydrofuryl configuration in tegadifur confers distinct pharmacodynamic and pharmacokinetic advantages over single-substituent analogs like tegafur:

  • Enhanced DPD Inhibition Efficiency: Tegadifur’s N3-tetrahydrofuryl group acts as a competitive DPD inhibitor with 7.2-fold greater potency (IC50 = 1.1 µM) than uracil (IC50 = 7.9 µM). This suppresses 5-FU degradation more effectively, increasing plasma 5-FU exposure by 3.1-fold versus tegafur alone [8].
  • Tumor-Selective 5-FU Accumulation: Microdialysis studies in colorectal xenografts revealed tegadifur achieves tumor-to-plasma 5-FU concentration ratios of 8.2:1, outperforming tegafur (2.1:1) and matching UFT (7.5:1). This selectivity stems from prolonged DPD inhibition coinciding with 5-FU release kinetics [5] [8].
  • Reduced Metabolic Toxicity Pathways: Tegafur’s mono-substituent structure permits alternative metabolism to neurotoxic fluoroacetate via ω-oxidation. Tegadifur’s steric hindrance diverts metabolism toward 5-FU liberation (>90% of metabolic flux), minimizing off-target toxicity [8].

Table 2: Pharmacologic Comparison of Tegafur vs. Tegadifur

ParameterTegafurTegadifurImprovement Factor
DPD Inhibition IC50 (µM)>100 (uracil required)1.190.9-fold
5-FU Release t½ (h)3.44.81.4-fold
Tumor-to-Plasma 5-FU Ratio2.1:18.2:13.9-fold
Neurotoxic MetabolitesDetectedUndetectable

Properties

CAS Number

62987-05-7

Product Name

Tegadifur

IUPAC Name

5-fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4-dione

Molecular Formula

C12H15FN2O4

Molecular Weight

270.26 g/mol

InChI

InChI=1S/C12H15FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7,9-10H,1-6H2

InChI Key

FLMBDTNCANYTCP-UHFFFAOYSA-N

SMILES

C1CC(OC1)N2C=C(C(=O)N(C2=O)C3CCCO3)F

Synonyms

1,3-bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione
1,3-bis(tetrahydro-2-furanyl)-5-fluorouracil
5-fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4-pyrimidinedione
FD 1
FD-1

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)N(C2=O)C3CCCO3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.